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molecular formula C9H18ClNO2 B8545925 N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide

N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide

Cat. No. B8545925
M. Wt: 207.70 g/mol
InChI Key: FQFBMDUBIQSECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06596798B1

Procedure details

2-(1,1-dimethyl-2-chloroethyl)-4,4-dimethyl-2-oxazoline was prepared as follows. Initially, N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide was prepared by adding dropwise, at room temperature, a solution of 3-chloropivaloyl chloride (1.0 eq., 56 g, 0.36 mol) in CHCl3 (100 mL) to a stirred mixture of 2-amino-2-methyl-1-propanol (2.0 eq., 64.4 g, 0.72 mol) in CHCl3 (300 mL) over a period of one (1) hour. This mixture was allowed to auto-reflux for twenty (20) minutes and was then stirred overnight. The whitish-yellow precipitate that formed was gravity filtered, and the resulting yellow-brown solution was concentrated and purified by vacuum distillation (140-150° C., 1 mm Hg). The resulting yellow oil (61 g, 81%) was pure N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide as evidenced by 1H NMR (CDCl3): δ1.13 (s, 6H, CH3, CH3), 1.30 (s, 6H, CH3, CH3), 2.2 (br s, 1H, OH), 3.3 (s, 2H, CH2,—Cl), 3.6 (s, 2CH2—OH), 5.78 (br s, 1H, NH).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
64.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].[NH2:9][C:10]([CH3:14])([CH3:13])[CH2:11][OH:12]>C(Cl)(Cl)Cl>[CH3:7][C:3]([C:4]1[O:5][CH2:11][C:10]([CH3:14])([CH3:13])[N:9]=1)([CH3:8])[CH2:2][Cl:1].[OH:12][CH2:11][C:10]([NH:9][C:4](=[O:5])[C:3]([CH3:8])([CH3:7])[CH2:2][Cl:1])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Name
Quantity
64.4 g
Type
reactant
Smiles
NC(CO)(C)C
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding dropwise, at room temperature
CUSTOM
Type
CUSTOM
Details
The whitish-yellow precipitate that formed
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting yellow-brown solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation (140-150° C., 1 mm Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CCl)(C)C=1OCC(N1)(C)C
Name
Type
product
Smiles
OCC(C)(C)NC(C(CCl)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06596798B1

Procedure details

2-(1,1-dimethyl-2-chloroethyl)-4,4-dimethyl-2-oxazoline was prepared as follows. Initially, N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide was prepared by adding dropwise, at room temperature, a solution of 3-chloropivaloyl chloride (1.0 eq., 56 g, 0.36 mol) in CHCl3 (100 mL) to a stirred mixture of 2-amino-2-methyl-1-propanol (2.0 eq., 64.4 g, 0.72 mol) in CHCl3 (300 mL) over a period of one (1) hour. This mixture was allowed to auto-reflux for twenty (20) minutes and was then stirred overnight. The whitish-yellow precipitate that formed was gravity filtered, and the resulting yellow-brown solution was concentrated and purified by vacuum distillation (140-150° C., 1 mm Hg). The resulting yellow oil (61 g, 81%) was pure N-(2-hydroxy-1,1-dimethylethyl)-3-chloropivalamide as evidenced by 1H NMR (CDCl3): δ1.13 (s, 6H, CH3, CH3), 1.30 (s, 6H, CH3, CH3), 2.2 (br s, 1H, OH), 3.3 (s, 2H, CH2,—Cl), 3.6 (s, 2CH2—OH), 5.78 (br s, 1H, NH).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
64.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([CH3:8])([CH3:7])[C:4](Cl)=[O:5].[NH2:9][C:10]([CH3:14])([CH3:13])[CH2:11][OH:12]>C(Cl)(Cl)Cl>[CH3:7][C:3]([C:4]1[O:5][CH2:11][C:10]([CH3:14])([CH3:13])[N:9]=1)([CH3:8])[CH2:2][Cl:1].[OH:12][CH2:11][C:10]([NH:9][C:4](=[O:5])[C:3]([CH3:8])([CH3:7])[CH2:2][Cl:1])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Name
Quantity
64.4 g
Type
reactant
Smiles
NC(CO)(C)C
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding dropwise, at room temperature
CUSTOM
Type
CUSTOM
Details
The whitish-yellow precipitate that formed
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting yellow-brown solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation (140-150° C., 1 mm Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CCl)(C)C=1OCC(N1)(C)C
Name
Type
product
Smiles
OCC(C)(C)NC(C(CCl)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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